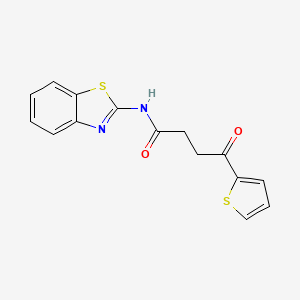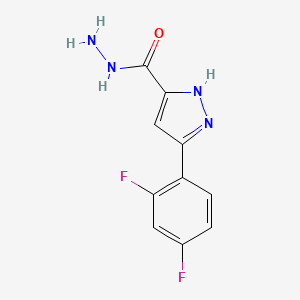![molecular formula C18H14N4O5 B7467437 [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467437.png)
[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate, also known as CPOP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CPOP is a phthalazine derivative that has been shown to exhibit promising biological activities, making it a valuable tool for scientific research. In
Mecanismo De Acción
The mechanism of action of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to selectively bind to certain proteins and enzymes, leading to their inhibition and subsequent biological effects. Additionally, [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to induce apoptosis in cancer cells, indicating its potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects, depending on the target protein or enzyme. It has been shown to inhibit the activity of certain kinases and phosphatases, leading to alterations in cell signaling pathways. Additionally, [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. However, the exact biochemical and physiological effects of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its versatility in various scientific research fields. It can be used as a tool for drug discovery, imaging, and organic electronics. Additionally, its unique electronic properties make it a valuable tool for studying the behavior of certain proteins and enzymes. However, one limitation of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is its complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. One area of interest is the development of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate as a cancer therapeutic agent. Further studies are needed to determine the exact mechanism of action of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate and its potential as a selective inhibitor of cancer cells. Additionally, the use of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate as a fluorescent probe for imaging applications is an area of active research, with potential applications in the study of cellular signaling pathways. Finally, the use of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in organic electronics is an area of interest, with potential applications in the development of new electronic devices.
Métodos De Síntesis
The synthesis of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 2-aminobenzamide with ethyl 2-bromoacetate, followed by the reaction with 2-amino-4,5-dimethoxybenzoic acid to obtain the intermediate compound. The intermediate compound is then reacted with phthalic anhydride in the presence of a catalyst to form [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. The overall synthesis method of [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is complex and requires several steps, but it has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities, making it a valuable tool for drug discovery and development. [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has also been used as a fluorescent probe for imaging applications, as it can selectively bind to certain proteins and enzymes in cells. Additionally, [2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been investigated for its potential use in organic electronics, due to its unique electronic properties.
Propiedades
IUPAC Name |
[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5/c19-16(24)12-7-3-4-8-13(12)20-14(23)9-27-18(26)15-10-5-1-2-6-11(10)17(25)22-21-15/h1-8H,9H2,(H2,19,24)(H,20,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSOFLJRLAMWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)C(=O)OCC(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-carbamoylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467355.png)
![4-[4-(2-Oxo-2-phenylacetyl)phenoxy]benzonitrile](/img/structure/B7467366.png)



![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Ethyl 4-[(1-phenylcyclopentanecarbonyl)amino]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B7467385.png)
![[2-(4-ethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467388.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)

![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)
![N-[(4-chlorophenyl)methyl]-2-[2-(morpholin-4-ylmethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B7467423.png)

![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)